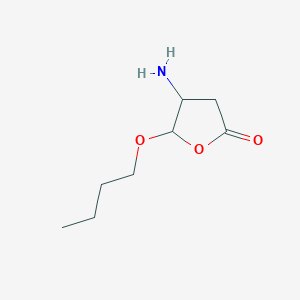![molecular formula C12H14N2O3 B12884986 D-Proline, 1-[(phenylamino)carbonyl]- CAS No. 827612-78-2](/img/structure/B12884986.png)
D-Proline, 1-[(phenylamino)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid is a compound characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe presence of the phenylcarbamoyl group and the carboxylic acid functionality adds to its chemical versatility and biological activity .
Preparation Methods
The synthesis of ®-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the phenylcarbamoyl and carboxylic acid groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
®-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylcarbamoyl group, using reagents like sodium hydroxide or ammonia.
Scientific Research Applications
®-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its three-dimensional structure, while the phenylcarbamoyl group may participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
®-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in antiviral and anticancer therapies.
Pyrrolidine-2,5-diones: These compounds exhibit significant biological activity, including anti-inflammatory and analgesic effects.
Prolinol: Utilized in asymmetric synthesis and as a chiral auxiliary in organic chemistry.
The uniqueness of ®-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives.
Properties
CAS No. |
827612-78-2 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(2R)-1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17)(H,15,16)/t10-/m1/s1 |
InChI Key |
ZEEAHHXBZHTCOI-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)NC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


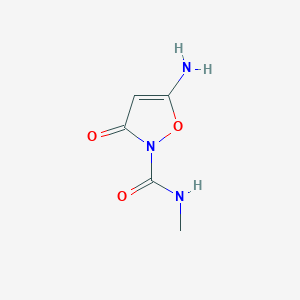
![Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12884918.png)
![(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid](/img/structure/B12884924.png)

![1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12884940.png)

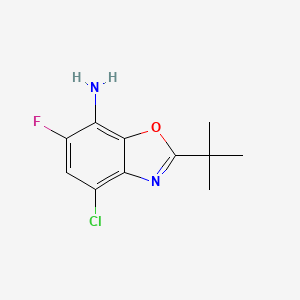
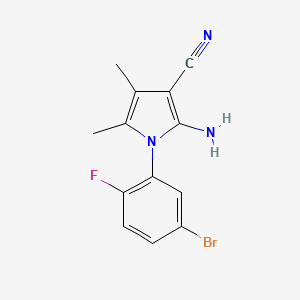
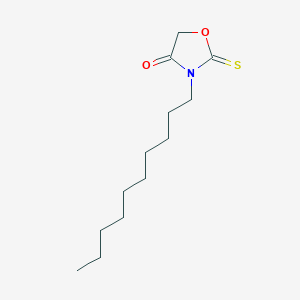

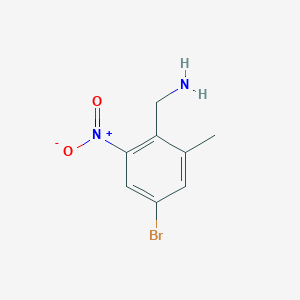
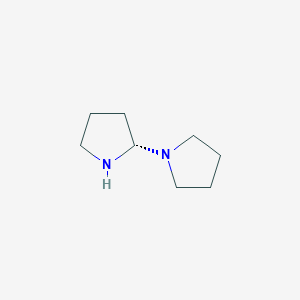
![[3-(Furan-2-yl)-2-methylphenyl]methanol](/img/structure/B12884979.png)
